

Camizestrant ESR1 mutant vs wild-type efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Camizestrant

CAS No.: 2222844-89-3

Cat. No.: S1965369

Get Quote

Efficacy of Camizestrant: ESR1m vs. ESR1wt

Trial (Phase)	Comparison	Population & ESR1 Status	Key Efficacy Result (PFS)	Citation
SERENA-2 (Phase II)	Camizestrant (75 mg) vs. Fulvestrant	Overall Population	Significantly improved PFS with camizestrant over fulvestrant [1]	
	Camizestrant (75 mg) vs. Fulvestrant	ESR1m (~40% of patients)	Even greater PFS difference favoring camizestrant [1]	
	Camizestrant (75 mg) vs. Fulvestrant	ESR1wt	No meaningful efficacy differences [1]	
SERENA-6 (Phase III)	Switch to Camizestrant + CDK4/6i vs. Continue AI + CDK4/6i	ESR1m (ctDNA-detected)	Median PFS: 16.0 vs. 9.2 mos (HR, 0.44; P < .0001) [2] [3]	

Experimental Protocols from Key Studies

The data in the table above is derived from robust clinical trial designs. Here are the detailed methodologies for the cited experiments.

SERENA-2 Trial (Phase II) Design [1] [4]

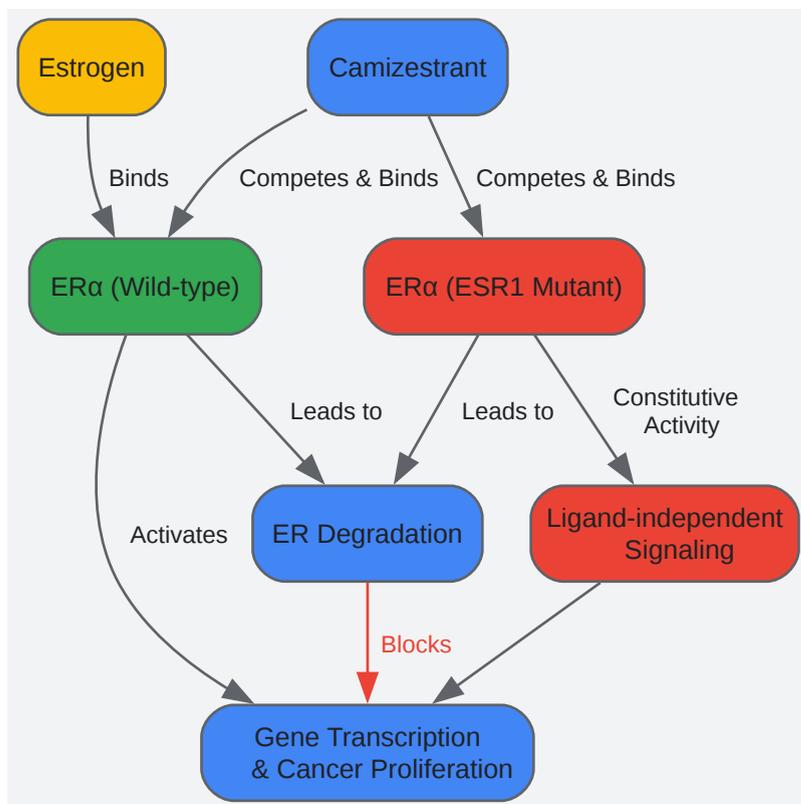
- **Objective:** To compare the efficacy and safety of **camizestrant** with fulvestrant in patients with ER+/HER2- advanced breast cancer previously treated with endocrine therapy.
- **Patient Population:** Patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. About half had prior CDK4/6 inhibitor exposure.
- **Intervention:** Patients were randomized to receive either **camizestrant** (at 75 mg, 150 mg, or 300 mg) or intramuscular fulvestrant (500 mg).
- **Key Endpoints:**
 - **Primary Endpoint:** Progression-Free Survival (PFS).
 - **Preplanned Analysis:** PFS was analyzed in the Intention-to-Treat (ITT) population and in subgroups defined by baseline *ESR1* mutation status (mutant vs. wild-type) detected in circulating tumor DNA (ctDNA).
- **Statistical Analysis:** Crossover was allowed upon disease progression.

SERENA-6 Trial (Phase III) Design [5] [3]

- **Objective:** To evaluate if switching to **camizestrant** upon detection of an *ESR1* mutation in ctDNA—before radiographic progression—could improve outcomes compared to continuing an aromatase inhibitor (AI).
- **Patient Population:** Patients with HR+/HER2- advanced breast cancer who had received at least six months of first-line AI therapy combined with a CDK4/6 inhibitor (abemaciclib, palbociclib, or ribociclib) and had no evidence of clinical or radiological progression.
- **ctDNA-Guided Intervention:**
 - Patients underwent **ctDNA testing every 2–3 months** to monitor for *ESR1* mutations.
 - Upon detection of an *ESR1* mutation, patients were randomized 1:1 to:
 - **Intervention Arm:** Switch from AI to oral **camizestrant** (75 mg daily) while continuing the original CDK4/6 inhibitor.
 - **Control Arm:** Continue the current AI + CDK4/6 inhibitor regimen.
 - The study was double-blind, with both arms including a placebo.
- **Key Endpoints:**
 - **Primary Endpoint:** Investigator-assessed PFS per RECIST v1.1.
 - **Secondary Endpoints:** PFS2, Overall Survival (OS), and safety.

Mechanism of Action and Rationale for Efficacy in ESR1m

The following diagram illustrates the molecular mechanism by which **camizestrant** effectively targets both wild-type and mutant ER α , with a particular advantage in overcoming resistance conferred by *ESR1* mutations.



[Click to download full resolution via product page](#)

As the diagram shows:

- **In ESR1wt cells:** Estrogen binds to ER α , leading to dimerization, nuclear translocation, and activation of gene transcription that drives cancer cell proliferation. **Camizestrant** acts as a pure antagonist by competing with estrogen for binding, inducing a conformational change in the receptor that leads to its **degradation**, thereby blocking this pathway [6].
- **In ESR1m cells:** Mutations (often in the ligand-binding domain) cause the ER α to be **constitutively active**, meaning it signals and promotes tumor growth even in the absence of estrogen, rendering AIs ineffective [6] [3]. As a next-generation oral SERD, **camizestrant** retains its ability to bind,

antagonize, and degrade these mutant forms of the ER, overcoming this key resistance mechanism [6].

Key Takeaways for Drug Development

- **Target Population:** The clinical data strongly suggests that the primary patient population for **camizestrant** is individuals with **acquired *ESR1* mutations**. Its development strategy, validated in SERENA-6, pioneers a **ctDNA-guided treatment paradigm** for intervening ahead of radiographic progression [3].
- **Combination Potential:** Preclinical data shows **camizestrant's** antitumor activity is enhanced in combination with CDK4/6 inhibitors and PI3K/AKT/mTOR pathway inhibitors, independent of *PIK3CA* mutation status, suggesting a broad utility in combination strategies to address other resistance pathways [6].
- **Safety Profile:** The 75 mg dose selected for phase III trials demonstrates a manageable safety profile. The most common treatment-related adverse events in monotherapy were visual effects (phosphenes) and bradycardia, which were typically low-grade and resulted in low discontinuation rates in combination studies [7] [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. SERENA-2: Camizestrant vs Fulvestrant in Advanced ER+ ... [onclive.com]
2. Dr Mayer on PRO Data With Camizestrant Plus CDK4/6 ... [onclive.com]
3. SERENA-6 Trial at ASCO 2025: Camizestrant Plus CDK4 ... [oncoday.com]
4. A phase I dose escalation and expansion trial of the next- ... [sciencedirect.com]
5. Patient-reported outcomes in the SERENA-6 trial of ... [sciencedirect.com]
6. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]
7. Advanced Breast Cancer: Results from SERENA-1 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Camizestrant ESR1 mutant vs wild-type efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1965369#camizestrant-esr1-mutant-vs-wild-type-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com